

Reproducibility of BMS-779788 Effects on Plasma Lipids: A Comparative Guide

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Compound of Interest

Compound Name: **BMS-779788**

Cat. No.: **B606250**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data on **BMS-779788**, a partial Liver X Receptor (LXR) β -selective agonist, and its effects on plasma lipids. The performance of **BMS-779788** is compared with other LXR agonists, namely the full pan-agonist T0901317, the partial agonist LXR-623, and the LXR β -selective agonist BMS-852927. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer an objective resource for researchers in lipid metabolism and drug development.

Executive Summary

Liver X Receptors (LXRs) are critical regulators of cholesterol homeostasis and lipid metabolism, making them attractive therapeutic targets for atherosclerosis. However, the clinical development of LXR agonists has been hampered by the adverse effect of hypertriglyceridemia, primarily mediated by the LXR α isoform in the liver. **BMS-779788** was developed as a partial LXR β -selective agonist to circumvent this limitation by preferentially activating pathways involved in reverse cholesterol transport (RCT) while minimizing the induction of lipogenesis.

Preclinical studies in cynomolgus monkeys demonstrated that **BMS-779788** has a more favorable therapeutic window compared to full LXR agonists. It showed a significantly lower potential to increase plasma triglycerides and LDL cholesterol while maintaining a comparable ability to induce genes essential for RCT, such as ABCA1 and ABCG1^{[1][2]}. Despite these

promising preclinical findings, the results of a Phase I clinical trial for **BMS-779788** were not published, and the development of several other LXR agonists was terminated due to adverse effects in humans that were not fully predicted by animal models[3]. This guide aims to provide a detailed overview of the available data to aid in the understanding and future exploration of LXR agonists.

Data Presentation: Comparative Effects on Plasma Lipids

The following tables summarize the quantitative effects of **BMS-779788** and comparator LXR agonists on key plasma lipid parameters as reported in preclinical and clinical studies.

Table 1: Effects of LXR Agonists on Plasma Triglycerides (TG)

Compound	Model	Dose	Change in Plasma TG	Reference
BMS-779788	Cynomolgus Monkey	Not specified	29-fold less potent at increasing TG than T0901317	[1][2]
T0901317	Cynomolgus Monkey	Not specified	Markedly increased	[1][2]
APOE Knockout Mice		10 mg/kg/day	Increased	[4]
LXR-623	Hamster	15-150 mg/kg/day	No change	[5]
Cynomolgus Monkey	15 and 50 mg/kg/day	Transient increase, reverted to baseline	[5]	
BMS-852927	Cynomolgus Monkey	0.1, 0.3, and 1 mg/kg	20%, 8%, and 10% increase over baseline (non-significant)	[6]
Healthy Humans & Hypercholesterolemia Patients	Not specified	Increased	[3]	

Table 2: Effects of LXR Agonists on Plasma LDL Cholesterol (LDL-C)

Compound	Model	Dose	Change in Plasma LDL-C	Reference
BMS-779788	Cynomolgus Monkey	Not specified	12-fold less potent at increasing LDL-C than T0901317	[1][2]
T0901317	APOE Knockout Mice	10 mg/kg/day	1.3-fold increase	[4]
LXR-623	Cynomolgus Monkey	15 and 50 mg/kg/day	70-77% reduction	[5]
BMS-852927	Healthy Humans & Hypercholesterolemic Patients	Not specified	Increased	[3]

Table 3: Effects of LXR Agonists on Reverse Cholesterol Transport (RCT) Gene Expression

Compound	Model	Key Target Genes	Effect on Gene Expression	Reference
BMS-779788	Cynomolgus Monkey	ABCA1, ABCG1	Induction comparable to T0901317	[1][2]
T0901317	APOE Knockout Mice	ABCG1	3-fold increase in liver	[4]
LXR-623	Cynomolgus Monkey	ABCA1, ABCG1	Dose-dependent increase in peripheral blood	[5]
BMS-852927	Cynomolgus Monkey	ABCG1	4.7 to 15-fold induction in blood	[6]
Healthy Humans & Hypercholesterolemia Patients	Not specified	Induced		[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vivo Efficacy Studies in Non-Human Primates (Cynomolgus Monkeys)

- **Animal Model:** Healthy, adult male and female cynomolgus monkeys were typically used. The animals were housed individually and maintained on a standard chow diet.
- **Drug Administration:** Compounds were administered orally via gavage, once daily for a specified duration (e.g., 7 or 28 days). A vehicle control group (e.g., 1% hydroxypropyl methylcellulose) was included in all studies.

- **Blood Sampling:** Blood samples were collected from fasted animals at baseline and at various time points throughout the study. Blood was collected in EDTA-containing tubes, and plasma was separated by centrifugation.
- **Plasma Lipid Analysis:**
 - Total plasma cholesterol and triglyceride concentrations were measured using enzymatic assay kits.
 - The distribution of cholesterol and triglycerides among different lipoprotein classes (VLDL, LDL, HDL) was determined by methods such as fast protein liquid chromatography (FPLC)[5][7].
- **Gene Expression Analysis:**
 - Total RNA was isolated from whole blood or peripheral blood mononuclear cells (PBMCs).
 - The expression of target genes (e.g., ABCA1, ABCG1) was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Analytical Methods for Lipid Profiling

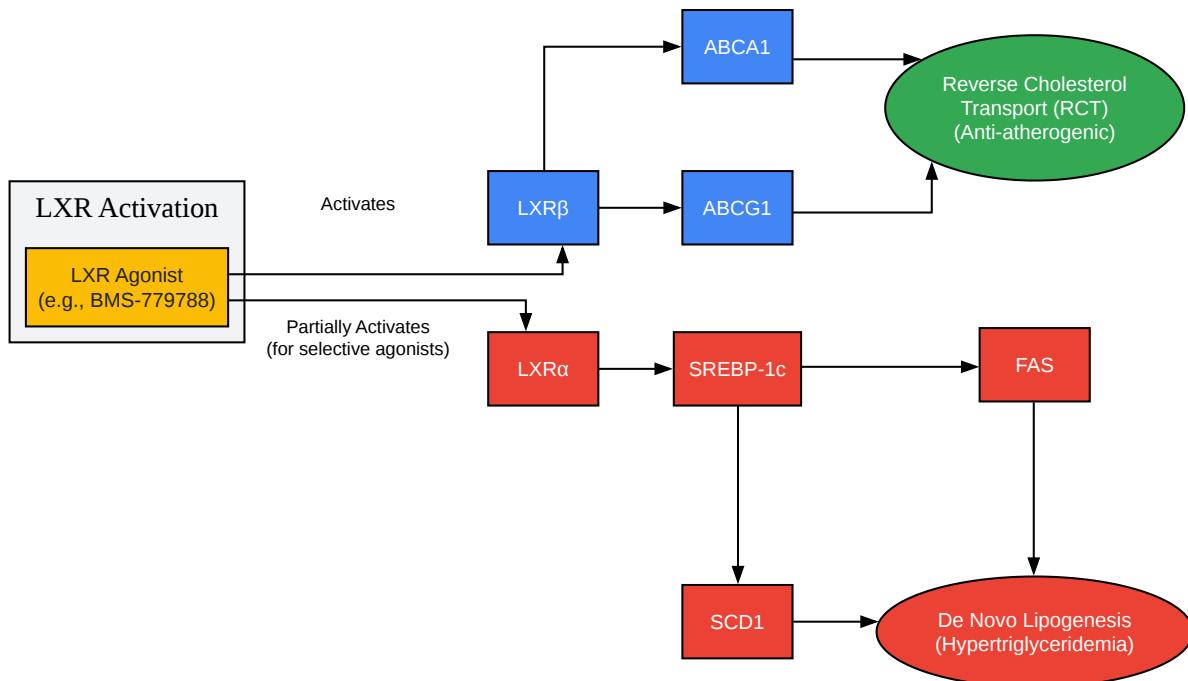
Modern lipidomic studies employ a range of advanced analytical techniques to comprehensively profile lipids in biological samples.

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** This is a powerful technique for the separation, identification, and quantification of a wide range of lipid species. Different extraction methods, such as the Folch, Matyash (methanol/tert-butyl methyl ether), or Alshehry (methanol/1-butanol) methods, can be used to isolate lipids from plasma prior to LC-MS analysis[8].
- **Enzymatic Assays:** Commercially available enzymatic kits are widely used for the routine measurement of total cholesterol and triglycerides in plasma[7].
- **Fast Protein Liquid Chromatography (FPLC):** FPLC is used to separate lipoproteins based on their size, allowing for the quantification of cholesterol and triglycerides within each lipoprotein fraction (VLDL, LDL, HDL)[5].

Mandatory Visualization

Signaling Pathways

The diagram below illustrates the dual role of Liver X Receptors in cholesterol homeostasis and lipogenesis, highlighting the rationale for developing LXR β -selective agonists.

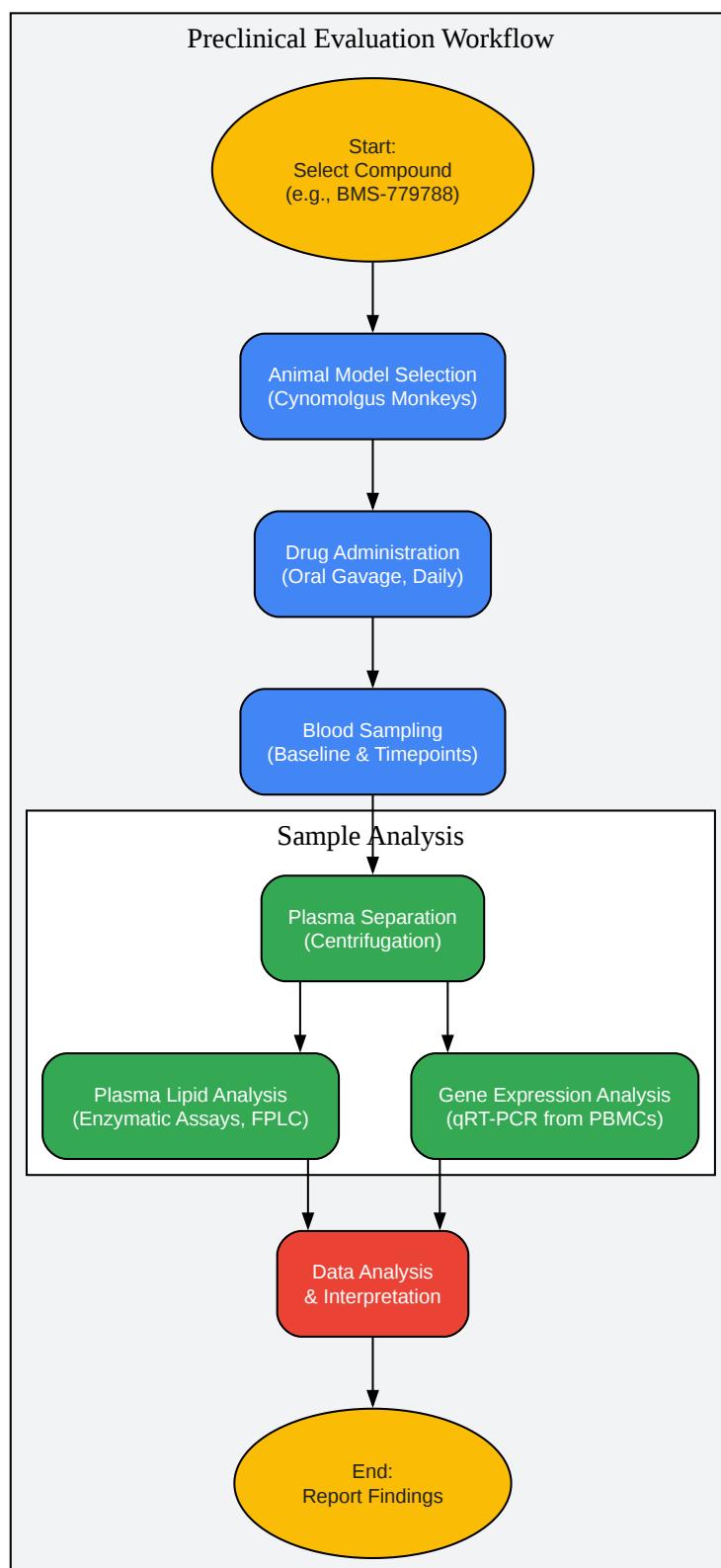


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Caption: LXR Signaling in Lipid Metabolism.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of a compound like **BMS-779788** on plasma lipids in a preclinical non-human primate model.



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Caption: Preclinical Evaluation Workflow.

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